双((三氟甲基)磺酰)氮化锂

描述

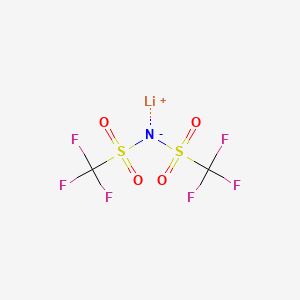

Lithium bis((trifluoromethyl)sulfonyl)azanide, often referred to as LiTFSI, is a hydrophilic salt with the chemical formula LiC2F6NO4S2 . It is commonly used as a Li-ion source in electrolytes for Li-ion batteries as a safer alternative to commonly used lithium hexafluorophosphate . It is made up of one Li cation and a bistriflimide anion .

Molecular Structure Analysis

LiTFSI is made up of one Li cation and a bistriflimide anion . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

LiTFSI is a white solid with an odorless smell . It has a density of 1.33 g/cm3 and a melting point of 236 °C . It is highly soluble in water with a solubility of 80.65% at 22 °C .科学研究应用

1. 锂离子电池中的电解质

双((三氟甲基)磺酰)氮化锂 (LiTFSI) 被探索用作锂离子电池电解质中的导电盐。研究表明,LiTFSI 的浓度和溶剂混合物的组成显着影响铝溶解,这对于电池的稳定性和性能至关重要。具体而言,高 LiTFSI 浓度和在有机溶剂中添加离子液体在最大程度减少溶解或腐蚀方面显示出最好的结果 (Hofmann 等人,2014)。

2. 固态电解质界面形成

LiTFSI 在锂金属表面自发形成固态电解质界面 (s-SEI) 层中发挥作用。这些层在锂离子电池中至关重要,因为它们影响电池的形态、结构和机械性能,从而影响整体效率和使用寿命。研究表明,在 LiTFSI 电解质中形成的 s-SEI 层类似于电化学还原的 SEI 层,并且可以提高电池的极化电位 (Zhang 等人,2021)。

3. 化学中的立体控制合成

LiTFSI 已被发现在 α-D-呋喃核苷的立体控制合成中有效,这是一种化学合成类型。LiTFSI 的存在逆转了典型的立体控制,产生了 α-D-呋喃核苷,这在各种化学合成中很重要 (Uchiro & Mukaiyama,1996)。

4. 从盐水中提取锂

基于 LiTFSI 的离子液体已被用于从盐湖盐水中提取锂。由于锂在各个行业(尤其是在电池生产中)的需求不断增长,这一应用具有重要意义。这些萃取的效率和选择性取决于离子液体的阳离子结构和浓度 (Wang 等人,2018)。

5. 抑制锂枝晶生长

在锂电池中,基于 LiTFSI 的电解质已证明具有显着抑制锂枝晶生长的能力。这对于增强电池安全性和延长其使用寿命至关重要。电化学阻抗谱和扫描电子显微镜等各种技术已被用来研究这种效应 (Schweikert 等人,2013)。

作用机制

安全和危害

未来方向

LiTFSI has been explored as an electrolyte for lithium-ion batteries, solar cells, and similar applications since at least the late 1980s . It is a safer material than the formerly used salt, lithium hexafluorophosphate (LiPF6) . Future research is likely to continue exploring its use in these and potentially new applications.

生化分析

Biochemical Properties

Lithium bis((trifluoromethyl)sulfonyl)azanide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s anion, bistriflimide, coordinates weakly with cations, which can influence the activity of various enzymes and proteins. For instance, it has been shown to interact with carbonyl groups in certain covalent organic frameworks, forming hydrogen bonds that can affect the transfer number of lithium ions . These interactions can modulate the activity of enzymes involved in metabolic pathways, thereby influencing biochemical reactions.

Cellular Effects

Lithium bis((trifluoromethyl)sulfonyl)azanide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s high solubility and ability to coordinate weakly with cations allow it to penetrate cell membranes and interact with intracellular components. This can lead to alterations in cell signaling pathways, such as those involving calcium ions, and changes in gene expression that impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of lithium bis((trifluoromethyl)sulfonyl)azanide involves its interactions with biomolecules at the molecular level. The compound’s anion, bistriflimide, coordinates weakly with cations, which can lead to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the degradation of certain metabolites, thereby altering metabolic flux. Additionally, lithium bis((trifluoromethyl)sulfonyl)azanide can bind to specific proteins, leading to changes in their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium bis((trifluoromethyl)sulfonyl)azanide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that lithium bis((trifluoromethyl)sulfonyl)azanide can cause damage to the nervous system through prolonged or repeated exposure . Additionally, its high solubility in water ensures that it remains active in aqueous environments, maintaining its biochemical effects over extended periods.

Dosage Effects in Animal Models

The effects of lithium bis((trifluoromethyl)sulfonyl)azanide vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, lithium bis((trifluoromethyl)sulfonyl)azanide can cause toxic or adverse effects, such as severe skin burns and eye damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

Lithium bis((trifluoromethyl)sulfonyl)azanide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s anion, bistriflimide, can inhibit enzymes involved in the degradation of certain metabolites, leading to changes in metabolite levels. Additionally, lithium bis((trifluoromethyl)sulfonyl)azanide can affect the activity of enzymes that regulate the synthesis and breakdown of key biomolecules, thereby influencing overall metabolic pathways .

Transport and Distribution

Within cells and tissues, lithium bis((trifluoromethyl)sulfonyl)azanide is transported and distributed through interactions with transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cell membranes and its accumulation in specific cellular compartments. This can lead to localized effects on cellular function, depending on the concentration and distribution of lithium bis((trifluoromethyl)sulfonyl)azanide within the cell .

Subcellular Localization

The subcellular localization of lithium bis((trifluoromethyl)sulfonyl)azanide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in organelles such as mitochondria and lysosomes, where it can exert its effects on cellular metabolism and function. This localization is critical for its activity, as it allows lithium bis((trifluoromethyl)sulfonyl)azanide to interact with specific biomolecules and modulate their activity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium bis((trifluoromethyl)sulfonyl)azanide involves the reaction of Lithium azide with trifluoromethanesulfonic anhydride in anhydrous diethyl ether.", "Starting Materials": [ "Lithium azide", "Trifluoromethanesulfonic anhydride", "Anhydrous diethyl ether" ], "Reaction": [ "Add Lithium azide to anhydrous diethyl ether and stir until dissolved", "Add trifluoromethanesulfonic anhydride dropwise to the Lithium azide solution while stirring", "Stir the reaction mixture for several hours at room temperature", "Filter the precipitated Lithium bis((trifluoromethyl)sulfonyl)azanide and wash with diethyl ether", "Dry the product under vacuum" ] } | |

CAS 编号 |

90076-65-6 |

分子式 |

C2HF6LiNO4S2 |

分子量 |

288.1 g/mol |

IUPAC 名称 |

lithium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

InChI 键 |

UGEOMRBXRFUYJH-UHFFFAOYSA-N |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

规范 SMILES |

[Li].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

其他 CAS 编号 |

90076-65-6 |

物理描述 |

PelletsLargeCrystals |

Pictograms |

Corrosive; Acute Toxic; Health Hazard |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is LiTFSI considered a promising electrolyte salt for lithium-ion batteries?

A1: LiTFSI exhibits several advantageous properties over conventional lithium hexafluorophosphate (LiPF6), including:

- Higher thermal stability: This leads to improved safety and performance at elevated temperatures. [, ]

- Resistance to hydrolysis: This enhances moisture resistance, simplifying battery manufacturing and extending shelf life. []

- High ionic conductivity: LiTFSI-based electrolytes facilitate efficient ion transport, enabling high-rate performance. [, , , ]

Q2: How does LiTFSI interact with electrode materials like silicon and impact battery performance?

A3: In silicon anodes, the interaction between LiTFSI and the silicon surface can lead to the formation of an unstable solid electrolyte interphase (SEI), resulting in capacity fading. Researchers are exploring strategies like incorporating electrolyte additives and novel binders to mitigate these issues. [, ]

Q3: What strategies can mitigate aluminum corrosion caused by LiTFSI in high-voltage batteries?

A3: While LiTFSI offers benefits, it can corrode aluminum current collectors at high voltages. Strategies to circumvent this include:

- Low-voltage operation: Limiting the cell voltage below the threshold for aluminum corrosion. []

- Salt additives: Incorporating additives like lithium tetrafluoroborate (LiBF4) or lithium difluoro(oxalato)borate (LiDFOB) to suppress corrosion. []

Q4: What is the role of LiTFSI in gel polymer electrolytes (GPEs)?

A6: In GPEs, LiTFSI serves as the primary source of charge carriers. It dissolves in a polymer matrix and dissociates into Li+ and TFSI- ions, enabling ionic conductivity. The properties of the GPE, such as ionic conductivity and electrochemical stability, depend on the polymer-salt interactions and the concentration of LiTFSI. []

Q5: How does the presence of LiTFSI affect the polymerization of methyl methacrylate (MMA)?

A7: LiTFSI, typically considered a poor initiator for MMA polymerization, can be used in conjunction with fluoroethylene carbonate (FEC). FEC's high dielectric constant promotes LiTFSI dissociation, enhancing its ability to initiate MMA polymerization. This approach facilitates the creation of novel polymer electrolytes with desirable properties for lithium metal batteries. []

Q6: What is the molecular formula and weight of LiTFSI?

A6: The molecular formula of LiTFSI is C2F6LiNO4S2, and its molecular weight is 287.09 g/mol.

Q7: What spectroscopic techniques are commonly employed to characterize LiTFSI?

A7: Common techniques include:

- Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and analyze interactions between LiTFSI and other components in electrolytes. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides insights into the solvation structure and dynamics of LiTFSI in various solvents. []

- X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is valuable for analyzing the composition and chemical states of SEI layers formed in the presence of LiTFSI. [, ]

Q8: What is the role of additives like fluoroethylene carbonate (FEC) in LiTFSI-based electrolytes?

A11: FEC acts as a solid electrolyte interphase (SEI)-forming additive, contributing to a more stable and robust SEI layer on electrode surfaces. This, in turn, improves the cycling performance and lifespan of the battery. []

Q9: How does the thermal stability of LiTFSI contribute to battery safety?

A13: LiTFSI's higher thermal stability compared to LiPF6 reduces the risk of electrolyte decomposition and thermal runaway at elevated temperatures, contributing to safer battery operation. [, ]

Q10: Are there any environmental concerns associated with LiTFSI?

A14: While LiTFSI offers advantages over LiPF6, its potential environmental impact requires further investigation. Research on its biodegradability, ecotoxicological effects, and sustainable disposal methods is crucial. []

Q11: How is computational chemistry employed in LiTFSI research?

A11: Computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations are essential for:

- Understanding ion transport mechanisms: Simulations provide insights into the movement of Li+ and TFSI- ions in different electrolyte systems. [, , ]

- Predicting electrolyte properties: Computational models help predict ionic conductivity, viscosity, and other critical parameters based on electrolyte composition. []

- Designing novel electrolyte materials: Simulations guide the development of new LiTFSI-based electrolytes with improved performance and safety characteristics. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)